Saikosaponin B2 is a natural product found in Bupleurum falcatum with data available.
Saikosaponin B2
CAS No.: 58316-41-9
Cat. No.: VC21348007
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58316-41-9 |
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Molecular Formula | C42H68O13 |
Molecular Weight | 781.0 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
Standard InChI Key | WRYJYFCCMSVEPQ-ORAXXRKOSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Chemical Properties and Structural Characteristics
Saikosaponin B2 is a terpenoid saponin isolated from Bupleurum species, primarily Bupleurum kaoi root (BK) and Radix Bupleuri. It is particularly notable as the main component of vinegar-baked Radix Bupleuri (VBRB), a traditional herbal preparation used in the treatment of hepatic diseases . The compound possesses distinct chemical properties that contribute to its biological activities.
Molecular Structure and Physical Properties
Saikosaponin B2 has the molecular formula C₄₂H₆₈O₁₃ with a molecular weight of 780.98 . It exhibits specific structural characteristics that enable its interaction with biological targets, particularly viral proteins and cellular receptors. The compound's relative density is approximately 1.35 g/cm³ .
The solubility profile of Saikosaponin B2 is particularly relevant for research applications, as it demonstrates high solubility in dimethyl sulfoxide (DMSO) at concentrations of 50 mg/mL (64.02 mM), typically requiring sonication for complete dissolution .
Pack Size | Commercial Price (USD) |
---|---|
1 mg | $36 |
5 mg | $79 |
10 mg | $137 |
25 mg | $252 |
50 mg | $376 |
100 mg | $565 |
500 mg | $1,230 |
Table 1: Commercial availability and pricing of Saikosaponin B2 (as of April 2025)
Anti-Viral Properties
Inhibition of Hepatitis C Virus (HCV)
One of the most significant biological activities of Saikosaponin B2 is its potent inhibition of HCV infection. Research has demonstrated that Saikosaponin B2 effectively targets early stages of the viral life cycle at non-cytotoxic concentrations .
A comprehensive investigation by Lin et al. (2015) identified Saikosaponin B2 as an efficient inhibitor of early HCV entry through multiple mechanisms . The study utilized infectious HCV culture systems to examine the effects of saikosaponins on the complete virus life cycle and found that Saikosaponin B2 specifically targets early viral entry while leaving other aspects of the viral lifecycle relatively unaffected .
Mechanisms of Anti-HCV Activity
Saikosaponin B2 exhibits a multi-faceted approach to inhibiting HCV infection through several distinct mechanisms:
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Neutralization of virus particles
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Prevention of viral attachment to host cells
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Inhibition of viral entry/fusion processes
Binding analysis using soluble viral glycoproteins demonstrated that Saikosaponin B2 specifically acts on the HCV E2 glycoprotein . This interaction is particularly significant as E2 plays a crucial role in viral attachment and entry into host cells.
Further research confirmed that Saikosaponin B2 inhibits infection by several genotypic strains of HCV and prevents the binding of serum-derived HCV onto hepatoma cells . Notably, treatment with the compound successfully blocked HCV infection of primary human hepatocytes, highlighting its potential therapeutic value .
Table 2: Mechanisms of Saikosaponin B2's anti-HCV activity
Anti-Cancer and Anti-Angiogenic Activities
Effects on Liver Cancer
Recent research has revealed significant anti-cancer properties of Saikosaponin B2, particularly in liver cancer models. You et al. (2023) demonstrated that Saikosaponin B2 effectively inhibits tumor growth in H22 tumor-bearing mice while exhibiting low immunotoxicity, as measured by tumor weight and various immune function parameters including thymus index, spleen index, and white blood cell count .
In vitro studies with HepG2 liver cancer cells have shown that Saikosaponin B2 treatment inhibits both proliferation and migration, further supporting its antitumor effects . These findings suggest potential applications in liver cancer treatment, which is particularly significant given that liver cancer is the fifth most prevalent cancer and the second most common cause of tumor-related deaths worldwide .
Anti-Angiogenic Mechanisms
A key aspect of Saikosaponin B2's anti-cancer activity is its potent inhibition of tumor angiogenesis - the formation of new blood vessels that support tumor growth and metastasis. The compound has demonstrated significant anti-angiogenic effects through several mechanisms:
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Downregulation of CD34 (an angiogenesis marker) in treated tumor samples
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Inhibition of basic fibroblast growth factor-induced angiogenesis in the chick chorioallantoic membrane assay
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Suppression of multiple stages of angiogenesis in human umbilical vein endothelial cells, including:
Molecular Signaling Pathways
Mechanistic studies have revealed that Saikosaponin B2 exerts its anti-angiogenic effects by modulating key signaling pathways involved in tumor vascularization. Treatment with Saikosaponin B2 reduces the levels of several proteins critical for angiogenesis :
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Vascular endothelial growth factor (VEGF)
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Phosphorylated ERK1/2
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Hypoxia-inducible factor-1α (HIF-1α)
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Matrix metalloproteinases (MMP2 and MMP9)
These findings were consistent in both H22 tumor-bearing mice and HepG2 liver cancer cells, suggesting a consistent mechanism of action across different experimental models . The compound's ability to effectively inhibit angiogenesis via the VEGF/ERK/HIF-1α signaling pathway identifies it as a promising natural agent for liver cancer treatment .
Effects on Melanoma Differentiation
Beyond liver cancer, Saikosaponin B2 has demonstrated activity against melanoma cells. At a concentration of 5 μM, the compound induces differentiation of B16 melanoma cells, with notable potentiation of tyrosinase expression and melanogenesis . This suggests potential applications in melanoma treatment through differentiation-inducing mechanisms.
Modulation of Drug Transporters
Enhancement of Hepatotargeting Effects
A particularly intriguing aspect of Saikosaponin B2's pharmacological profile is its ability to enhance the hepatotargeting effect of anticancer drugs through the inhibition of multidrug resistance-associated drug transporters . This property has significant implications for improving the efficacy of cancer chemotherapy.
Research has demonstrated that vinegar-baked Radix Bupleuri (VBRB), which contains Saikosaponin B2 as its main component, potentiates the activity of anticancer drugs in the liver by increasing their hepatic distribution . This effect appears to be mediated through the interaction with various drug transporters.
Effects on Specific Drug Transporters
Saikosaponin B2 exhibits complex, context-dependent effects on multiple drug transporters, as demonstrated by Chen et al. (2019) :
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P-glycoprotein (Pgp):
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Multidrug Resistance-associated Protein 1 (MRP1):
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Multidrug Resistance-associated Protein 2 (MRP2):
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Organic Cation Transporter 2 (OCT2):
Impact on Drug Efflux and Uptake
The modulation of these transporters by Saikosaponin B2 has significant effects on the cellular handling of various substrates:
Transporter | Cell Type | Effect on Transporter | Effect on Substrate | Mechanism |
---|---|---|---|---|
MRP1 | HEK293 (normal) | Increased activity | Increased colchicine efflux | Activity modulation independent of expression |
MRP2 | BRL3A (normal) | Enhanced function | Increased cisplatin efflux | Upregulation of gene expression |
Pgp | Normal cells | Marginal effect | Minimal effect | Not significant |
OCT2 | OCT2-HEK293 | Increased activity | Increased cisplatin uptake | Increased protein and mRNA expression |
MRP2 | MRP2-HEK293 | Inhibited activity | Increased cisplatin uptake | Decreased protein expression |
Pgp | Pgp-HEK293 | Decreased activity | Increased rhodamine B uptake | Post-translational regulation |
MRP1 | MRP1-HEK293 | Decreased activity | Increased colchicine uptake | Expression-independent mechanism |
Table 3: Saikosaponin B2's effects on drug transporters and substrate handling
These findings suggest that Saikosaponin B2 modulates drug transporters in an environment-dependent manner, which could potentially be exploited to enhance the hepatotargeting of anticancer drugs while reducing systemic exposure and toxicity .
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